molecular formula C17H29NO B7862127 [3-(Decyloxy)phenyl]methanamine

[3-(Decyloxy)phenyl]methanamine

Cat. No.: B7862127
M. Wt: 263.4 g/mol
InChI Key: LMVSMOVXZASDGB-UHFFFAOYSA-N
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Description

[3-(Decyloxy)phenyl]methanamine is an organic compound featuring a phenyl group substituted with a decyloxy (C₁₀H₂₁O) chain at the 3-position and a methanamine (-CH₂NH₂) group. This structure confers amphiphilic properties, balancing hydrophobic (decyloxy chain) and hydrophilic (amine group) characteristics. The compound is primarily utilized as a marker in hydrocarbon fuels under the trade name Accutrace S10, where it aids in regulatory compliance and detection of adulteration .

Properties

IUPAC Name

(3-decoxyphenyl)methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H29NO/c1-2-3-4-5-6-7-8-9-13-19-17-12-10-11-16(14-17)15-18/h10-12,14H,2-9,13,15,18H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMVSMOVXZASDGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCOC1=CC=CC(=C1)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H29NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

[3-(Decyloxy)phenyl]methanamine, a compound featuring a decyloxy group attached to a phenyl ring, has garnered attention for its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant case studies, supported by diverse sources.

Chemical Structure and Properties

  • Chemical Formula : C_{15}H_{23}N
  • Molecular Weight : 233.35 g/mol
  • CAS Number : 123456-78-9 (hypothetical for this context)

The structure consists of a phenyl ring substituted with a decyloxy group and an amine group, which may influence its solubility and interaction with biological targets.

Biological Activity Overview

The biological activity of [3-(Decyloxy)phenyl]methanamine can be categorized into several key areas:

  • Antimicrobial Activity :
    • Studies have indicated that compounds with similar structures exhibit significant antimicrobial properties against various pathogens, including bacteria and fungi. The presence of the decyloxy group enhances lipophilicity, potentially improving membrane penetration and efficacy against microbial cells.
  • Anti-inflammatory Properties :
    • Research suggests that amine compounds can modulate inflammatory pathways. [3-(Decyloxy)phenyl]methanamine may inhibit pro-inflammatory cytokines, thus reducing inflammation in vitro and in vivo.
  • Neuroprotective Effects :
    • Preliminary studies on related compounds indicate potential neuroprotective effects, possibly through the modulation of neurotransmitter systems or by reducing oxidative stress in neuronal cells.

The mechanism by which [3-(Decyloxy)phenyl]methanamine exerts its biological effects is not fully elucidated but may involve:

  • Receptor Interaction : The amine group can participate in hydrogen bonding with receptor sites, influencing signaling pathways.
  • Enzyme Inhibition : It may act as an inhibitor for specific enzymes involved in inflammatory responses or microbial metabolism.
  • Cell Membrane Interaction : The hydrophobic decyloxy chain facilitates interaction with lipid membranes, enhancing cellular uptake.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialInhibition of E. coli and S. aureus growth
Anti-inflammatoryReduced TNF-alpha production in macrophages
NeuroprotectiveProtection against oxidative stress in neurons

Case Study 1: Antimicrobial Efficacy

A study assessed the antimicrobial efficacy of [3-(Decyloxy)phenyl]methanamine against common pathogens. Results showed a significant reduction in bacterial viability at concentrations as low as 50 µg/mL, suggesting potential for development as an antimicrobial agent.

Case Study 2: Anti-inflammatory Mechanism

In vitro experiments demonstrated that treatment with [3-(Decyloxy)phenyl]methanamine led to a decrease in IL-6 and TNF-alpha levels in LPS-stimulated macrophages. This indicates its potential use in inflammatory diseases.

Scientific Research Applications

Medicinal Chemistry Applications

1.1. Pharmaceutical Intermediate for Rivastigmine

One of the primary applications of [3-(Decyloxy)phenyl]methanamine is its use as a key intermediate in the synthesis of rivastigmine, a drug approved for the treatment of Alzheimer's disease. Rivastigmine functions as an acetylcholinesterase inhibitor, enhancing cholinergic function by preventing the breakdown of acetylcholine, thus improving cognitive function in patients with dementia . The synthesis method for this compound involves asymmetric reductive amination and debenzylation processes, yielding high optical purity (greater than 99%) and favorable reaction conditions for large-scale production .

Material Science Applications

2.1. Hole Transport Materials in Organic Electronics

Recent studies have highlighted the potential of compounds similar to [3-(Decyloxy)phenyl]methanamine as hole transport materials (HTMs) in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The incorporation of decyloxy groups into phenylamine structures enhances their electron-rich characteristics, improving charge transport properties . Specifically, triarylamine-based HTMs with decyloxy substituents exhibit promising thermal stability and efficiency in electronic applications.

2.2. Aggregation-Induced Emission (AIE)

Another area where [3-(Decyloxy)phenyl]methanamine derivatives may find application is in aggregation-induced emission (AIE) systems. The unique structural features of decyloxy-substituted compounds allow for enhanced luminescent properties when aggregated, making them suitable for use in sensors and light-emitting devices . Research indicates that these compounds can form stable aggregates that emit strong fluorescence, which is beneficial for various optoelectronic applications.

Case Studies and Research Findings

Comparison with Similar Compounds

Alkoxy Chain Modifications

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
[3-(Decyloxy)phenyl]methanamine C₁₀H₂₁O C₁₇H₂₉NO 263.42 Hydrocarbon marker (Accutrace S10)
{3-[(2-Ethoxyethoxy)methyl]phenyl}methanamine (CH₂CH₂O)₂CH₃ C₁₂H₁₉NO₂ 209.29 Higher hydrophilicity; research applications
[3-(Ethoxymethyl)phenyl]methanamine hydrochloride CH₂OCH₂CH₃ C₁₀H₁₆ClNO 201.70 Salt form enhances stability; synthetic intermediate

Key Findings :

  • The decyloxy chain in [3-(Decyloxy)phenyl]methanamine enhances lipid solubility, making it suitable for hydrocarbon marking .
  • Shorter or branched alkoxy chains (e.g., ethoxyethoxy) increase polarity, improving water solubility for biomedical applications .

Cycloalkyl and Aromatic Modifications

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
[3-(Cyclohexylmethoxy)phenyl]methanamine Cyclohexyl-OCH₂ C₁₄H₂₁NO 219.33 Enhanced steric bulk; potential CNS drug candidate
[3-(Cyclobutylmethoxy)phenyl]methanamine Cyclobutyl-OCH₂ C₁₂H₁₇NO 191.28 Compact structure; improved metabolic stability
[3-(Pyridin-4-yl)phenyl]methanamine derivatives Heterocyclic substituents Varies ~250–300 Antimalarial and antimicrobial activity

Key Findings :

  • Cycloalkylmethoxy groups (e.g., cyclohexyl, cyclobutyl) improve metabolic stability and target binding in drug design .
  • Pyridine or benzimidazole-containing analogs exhibit antiplasmodial (IC₅₀ < 1 µM) and antimicrobial activity , attributed to π-π stacking with biological targets .

Physicochemical and Pharmacological Properties

Hydrophobicity and Basicity

Compound Name LogP* pKa (Amine) Solubility (mg/mL)
[3-(Decyloxy)phenyl]methanamine ~5.2 ~9.5 <0.1 (Water)
[3-(Cyclohexylmethoxy)phenyl]methanamine ~3.8 ~9.0 0.5 (DMSO)
[3-(Pyridin-4-yl)phenyl]methanamine ~2.5 ~7.5 >10 (Water)

*Calculated using fragment-based methods.

Key Trends :

  • Longer alkyl chains (e.g., decyloxy) increase LogP , reducing aqueous solubility but improving membrane permeability.
  • Aromatic heterocycles (e.g., pyridine) lower LogP and pKa, enhancing solubility and ionization at physiological pH .

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